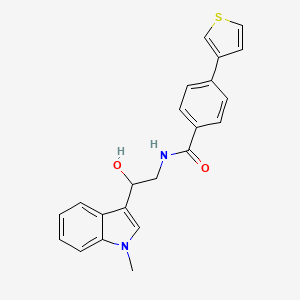

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c1-24-13-19(18-4-2-3-5-20(18)24)21(25)12-23-22(26)16-8-6-15(7-9-16)17-10-11-27-14-17/h2-11,13-14,21,25H,12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLDWCUIVXURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is:

Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Hydroxyethyl Group: The indole derivative is then reacted with an appropriate epoxide to introduce the hydroxyethyl group.

Formation of the Benzamide Core: The thiophene-substituted benzoyl chloride is synthesized separately and then reacted with the hydroxyethyl-indole derivative in the presence of a base to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide exhibit anticancer properties. For instance, studies on benzamide derivatives have shown promising results in inhibiting cancer cell proliferation. A specific study highlighted that certain benzamide derivatives demonstrated moderate to high potency against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .

Antiviral Properties

The compound's structural features may also confer antiviral activity. N-Heterocycles, including those derived from indole and thiophene, have been investigated for their efficacy against viral infections. For example, certain indole derivatives have shown superior antiviral effects compared to standard treatments like ribavirin . This suggests that this compound could be explored further for antiviral applications.

Enzyme Inhibition

Compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in disease pathways, such as COX-II inhibitors in inflammation and pain management . The potential of this compound as an enzyme inhibitor warrants further investigation.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Synthetic Flexibility : The ethyl side chain in 4-(thiophen-3-yl)benzamide derivatives is a common site for functionalization. For example, bromoethoxy groups serve as intermediates for nucleophilic substitution (e.g., piperazine coupling in –8) . The target compound’s hydroxyethyl-indole group may require specialized protection/deprotection strategies during synthesis.

Substituent Effects on Yield : Piperazine-coupled derivatives show moderate yields (48–55%), influenced by steric and electronic factors. The dichlorophenyl analog (3g) required reverse-phase chromatography for purification, suggesting increased hydrophobicity .

Pharmacological Implications : Piperazine-substituted analogs are designed as D3 receptor ligands, with substituents like methoxy or chloro groups fine-tuning receptor affinity . The target compound’s indole moiety may similarly target serotonin or dopamine receptors, given indole’s prevalence in neuroactive compounds .

Solubility and Stability: The hydroxy group in the target compound could enhance aqueous solubility compared to non-polar analogs (e.g., bromoethoxy or dichlorophenyl derivatives). However, it may also introduce susceptibility to oxidation, necessitating stability studies.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an indole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of indole derivatives with thiophene-containing benzamides, often utilizing various coupling reactions to achieve the desired structure. The specific synthetic pathway for this compound has not been extensively documented in the literature, but similar compounds have been synthesized using standard organic chemistry techniques.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on related indole derivatives demonstrated potent cytotoxic effects with IC50 values ranging from 0.56 to 0.83 µM against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .

Table 1: Cytotoxicity of Related Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SW620 | 0.56 |

| Compound B | PC-3 | 0.75 |

| Compound C | NCI-H23 | 0.83 |

This suggests that the structural characteristics of indole derivatives contribute significantly to their anticancer activity.

The mechanism by which these compounds exert their effects often involves the activation of procaspases, leading to apoptosis in cancer cells. This apoptotic pathway is crucial for eliminating malignant cells and is a target for many anticancer therapies .

Antiviral Activity

In addition to anticancer properties, there is emerging evidence suggesting that indole-based compounds may also possess antiviral activity. For example, certain derivatives have shown efficacy against viral targets such as reverse transcriptase with IC50 values indicating effective inhibition . The antiviral mechanisms typically involve interference with viral replication processes, although specific studies on this compound are still limited.

Table 2: Antiviral Efficacy of Indole Derivatives

| Compound | Viral Target | IC50 (µM) |

|---|---|---|

| Compound D | Reverse Transcriptase | 2.3 |

| Compound E | HCV NS5B | 31.9 |

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives similar to this compound:

- Cytotoxicity Against NSCLC : A recent study reported enhanced cell growth inhibition in non-small cell lung cancer (NSCLC) models when treated with indole derivatives, indicating potential for further development in cancer therapeutics .

- Combination Therapies : Research has also shown that combining these compounds with existing chemotherapeutic agents can enhance their efficacy, suggesting a synergistic effect that could be exploited in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.